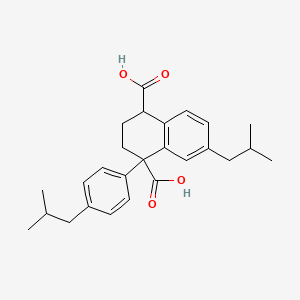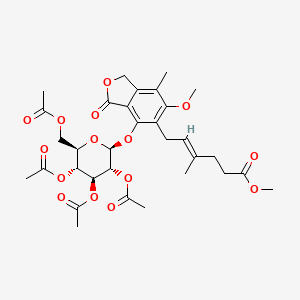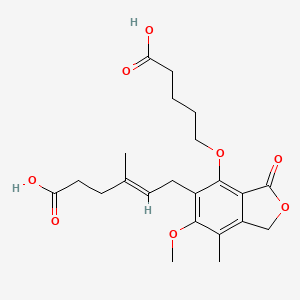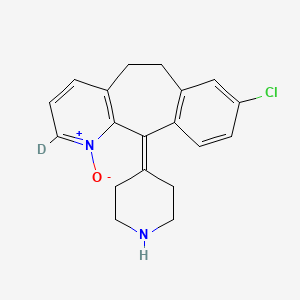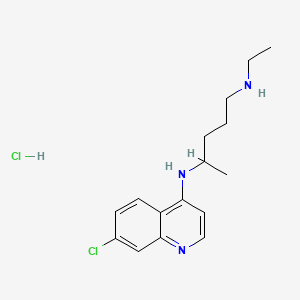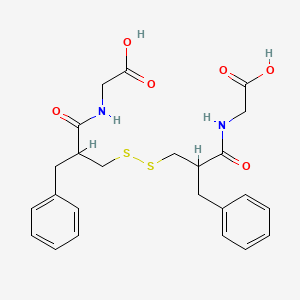
Disulfure de Thiorphan
Vue d'ensemble
Description
Thiorphan Disulfide is an impurity of Racecadotril . It is a peptidyl thiourea derivative that has a high affinity for acetylcholine receptors . It inhibits the binding of acetylcholine to these receptors, leading to reduced muscle contraction . Thiorphan Disulfide may also be an inhibitor of ion channels and ligands for cell surface receptors .
Synthesis Analysis
Thiorphan Disulfide can be synthesized through an electrolytic approach based on a microfluidic reactor . This method is proposed for the green synthesis of thiuram disulfides, which are versatile free radical initiators . The electro-oxidation reactions avoid the over-oxidation of sodium dithiocarbamates and the generation of waste salts .
Molecular Structure Analysis
The molecular weight of Thiorphan Disulfide is 504.62 . Its chemical formula is C24H28N2O6S2 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .
Chemical Reactions Analysis
The interconversion between dithiol and disulfide groups is a redox reaction . The free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .
Physical And Chemical Properties Analysis
The chemical formula of Thiorphan Disulfide is C24H28N2O6S2 . Its molecular weight is 504.62 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .
Applications De Recherche Scientifique
Matériaux souples sensibles aux stimuli
Les matériaux à base de disulfures, en particulier les polymères, sont utilisés dans la création de matériaux souples et auto-assemblants. L'interconversion des groupes thiol et disulfure dans ces matériaux déclenche des réponses aux stimuli et/ou l'auto-guérison pour des applications biomédicales et non biomédicales .
Systèmes de libération de médicaments
Le comportement sensible aux stimuli des matériaux à base de disulfures les rend idéaux pour une utilisation dans les systèmes de libération de médicaments. La réactivité de ces matériaux peut être influencée par divers stimuli tels que la lumière, la chaleur, la force mécanique et les changements de pH ou d'état redox .
Matériaux auto-guérisseurs
Les groupes thiol et disulfure peuvent être incorporés dans les polymères pour produire des matériaux auto-guérisseurs. Ces matériaux peuvent se réparer eux-mêmes lorsqu'ils sont endommagés, ce qui prolonge leur durée de vie et réduit le besoin de remplacement .
Polyoléfines dégradables
Les liaisons disulfure sont des liaisons covalentes dynamiques qui peuvent être clivées et reformées sous stimulation chimique. Cette propriété a été exploitée dans la synthèse de polyoléfines dégradables, qui sont un type de polymère .
Ingénierie biomoléculaire
Les liaisons disulfure sont essentielles au repliement des protéines et à la stabilisation des structures tertiaires. Elles sont largement utilisées en ingénierie biomoléculaire .
Synthèse de molécules fluorescentes
Des molécules fluorescentes diol contenant des disulfures ont été synthétisées à partir de l'acide 2,2'-dithiobisbenzoïque (DTSA) avec du glycol (EG), du 1,4-butanediol (BDO) ou du 1,6-hexanediol (HDO) par estérification .
Mécanisme D'action
Target of Action
Thiorphan Disulfide primarily targets Neprilysin , also known as membrane metalloendopeptidase . Neprilysin is an enzyme that plays a crucial role in the degradation of endogenous enkephalins, which are peptides involved in modulating pain and emotion in the body .
Mode of Action
Thiorphan Disulfide acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, Thiorphan Disulfide prevents the degradation of endogenous enkephalins, thereby increasing their availability in the body . This results in the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms .
Biochemical Pathways
It is known that the inhibition of neprilysin leads to an increase in the levels of endogenous enkephalins . These peptides are involved in various physiological processes, including pain modulation and emotional responses .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of Thiorphan Disulfide’s action primarily involve the modulation of enkephalin levels in the body. By inhibiting Neprilysin, Thiorphan Disulfide prevents the degradation of these peptides, leading to their increased availability . This can result in enhanced analgesic effects and reduced withdrawal symptoms .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Thiorphan disulfide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets acetylcholine receptors, inhibiting the binding of acetylcholine and thereby reducing muscle contraction. Additionally, thiorphan disulfide may inhibit ion channels and act as a ligand for cell surface receptors, influencing various cellular processes .
Cellular Effects
Thiorphan disulfide affects various types of cells and cellular processes. By inhibiting acetylcholine receptors, it reduces muscle contraction and influences cell signaling pathways. This compound can also impact gene expression and cellular metabolism, leading to changes in cell function. The effects of thiorphan disulfide on cell signaling pathways and gene expression are crucial for understanding its role in cellular processes .
Molecular Mechanism
The mechanism of action of thiorphan disulfide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Thiorphan disulfide binds to acetylcholine receptors, inhibiting the binding of acetylcholine and reducing muscle contraction. It may also inhibit ion channels and act as a ligand for cell surface receptors, influencing various cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiorphan disulfide can change over time. The stability and degradation of this compound are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that thiorphan disulfide can have lasting impacts on cellular processes, depending on its stability and degradation over time .
Dosage Effects in Animal Models
The effects of thiorphan disulfide vary with different dosages in animal models. At lower doses, it may effectively inhibit acetylcholine receptors and reduce muscle contraction without causing significant adverse effects. At higher doses, thiorphan disulfide may exhibit toxic or adverse effects, highlighting the importance of dosage in its application .
Metabolic Pathways
Thiorphan disulfide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in biochemical reactions. Thiorphan disulfide’s interactions with enzymes and cofactors can impact its overall efficacy and function .
Transport and Distribution
The transport and distribution of thiorphan disulfide within cells and tissues are essential for understanding its activity and function. This compound interacts with transporters and binding proteins that influence its localization and accumulation. The effects of thiorphan disulfide on its transport and distribution are crucial for its overall efficacy .
Subcellular Localization
Thiorphan disulfide’s subcellular localization plays a significant role in its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. Understanding the subcellular localization of thiorphan disulfide is essential for elucidating its role in cellular processes .
Propriétés
IUPAC Name |
2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHBJQCOYUZBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123658-06-0 | |
| Record name | Thiorphan disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIORPHAN DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




